molecular formula C14H10BrN3 B6265474 N-(3-bromopyridin-2-yl)isoquinolin-5-amine CAS No. 1292716-93-8

N-(3-bromopyridin-2-yl)isoquinolin-5-amine

Cat. No.: B6265474
CAS No.: 1292716-93-8
M. Wt: 300.2
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Description

N-(3-bromopyridin-2-yl)isoquinolin-5-amine is a chemical compound with the molecular formula C14H10BrN3 It is known for its unique structure, which combines a bromopyridine moiety with an isoquinoline ring

Properties

CAS No.

1292716-93-8

Molecular Formula

C14H10BrN3

Molecular Weight

300.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromopyridin-2-yl)isoquinolin-5-amine typically involves the reaction of 3-bromopyridine-2-amine with isoquinoline-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromopyridin-2-yl)isoquinolin-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of a base like potassium carbonate in a polar aprotic solvent.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are common, using palladium acetate and phosphine ligands as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-bromopyridin-2-yl)isoquinolin-5-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.

    Biological Studies: Researchers use it to study the interactions of brominated pyridine derivatives with biological systems, exploring their potential as enzyme inhibitors or receptor modulators.

Mechanism of Action

The mechanism of action of N-(3-bromopyridin-2-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nitrogen atoms in the pyridine and isoquinoline rings can form hydrogen bonds and other interactions with target proteins, modulating their activity. This can lead to various biological effects, depending on the specific target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloropyridin-2-yl)isoquinolin-5-amine
  • N-(3-fluoropyridin-2-yl)isoquinolin-5-amine
  • N-(3-iodopyridin-2-yl)isoquinolin-5-amine

Uniqueness

N-(3-bromopyridin-2-yl)isoquinolin-5-amine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. The bromine atom’s size and reactivity can influence the compound’s behavior in chemical and biological systems, making it a valuable tool in research and development.

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